molecular formula C16H14FNO4S2 B2403274 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide CAS No. 2034440-15-6

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide

Cat. No.: B2403274
CAS No.: 2034440-15-6
M. Wt: 367.41
InChI Key: ZQZBQJMILWUCPU-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, thiophene, and furan groups attached to a benzenesulfonamide core

Scientific Research Applications

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the fluorine and methoxy groups. The thiophene and furan groups are then attached through a series of coupling reactions. Common reagents used in these reactions include sulfur-containing compounds, fluorinating agents, and methoxy donors. The reaction conditions often involve the use of catalysts, elevated temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and recrystallization are crucial to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and furan rings can be oxidized to form sulfoxides and furans with different oxidation states.

    Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of nitro groups can produce corresponding amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-fluoro-4-methoxy-N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzenesulfonamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(5-thiophen-3-ylfuran-2-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S2/c1-21-16-5-3-13(8-14(16)17)24(19,20)18-9-12-2-4-15(22-12)11-6-7-23-10-11/h2-8,10,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZBQJMILWUCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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